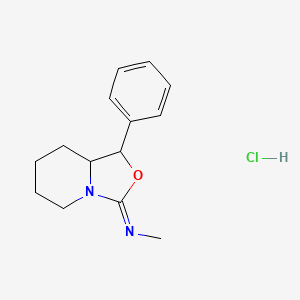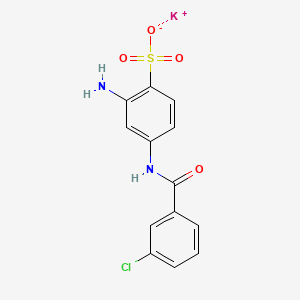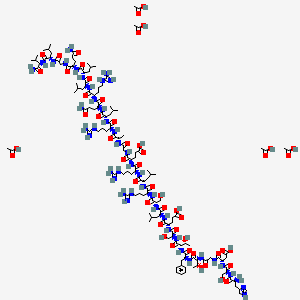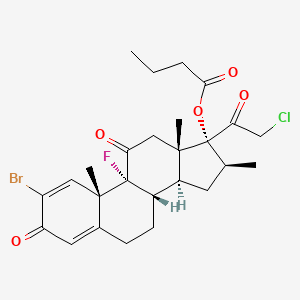
Faradiol-3-O-myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Faradiol 3-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of faradiol 3-myristate often involves supercritical fluid extraction (SFE) from the flower heads of Calendula officinalis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The extraction process involves the use of supercritical carbon dioxide, sometimes with ethanol as a co-solvent, under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Faradiol 3-myristate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
Oxidation: Oxidized derivatives of faradiol 3-myristate.
Hydrolysis: Faradiol and myristic acid.
Applications De Recherche Scientifique
Faradiol 3-myristate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpenoid esters and their chemical properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and wound healing.
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its bioactive properties.
Mécanisme D'action
Faradiol 3-myristate exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. By inhibiting NF-κB, faradiol 3-myristate reduces the production of inflammatory cytokines and mediators, thereby alleviating inflammation . The compound also interacts with other molecular targets involved in the inflammatory response, contributing to its overall anti-inflammatory activity .
Comparaison Avec Des Composés Similaires
Faradiol 3-myristate is often compared with other triterpenoid esters such as:
- Faradiol 3-laurate
- Faradiol 3-palmitate
- Maniladiol 3-myristate
Uniqueness
Faradiol 3-myristate is unique due to its specific esterification with myristic acid, which may confer distinct biological activities compared to its analogs. Its anti-inflammatory properties are particularly notable, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
193690-82-3 |
|---|---|
Formule moléculaire |
C44H76O3 |
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
Clé InChI |
NBOLCRCNSYVBMT-JVFFPKSBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)






